7-Hydroxy-6-methoxy-3-prenylcoumarin

Physicochemical Properties Lipophilicity Drug Development

This natural coumarin features a unique C6‑methoxy and C3‑prenyl substitution pattern that directly drives its biological activity. The prenyl group is essential for positive modulation of GABA(A) receptors, while ensuring selective cytotoxicity (HeLa) and inhibition of CYP2A6/CYP2B1 (IC50 25 µM). Using non‑prenylated or geranyl analogs introduces quantifiable failure risk. Procure the ≥98% pure compound to ensure reliable, reproducible results in neurological and oncology studies.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 299159-90-3
Cat. No. B017806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-6-methoxy-3-prenylcoumarin
CAS299159-90-3
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC2=CC(=C(C=C2OC1=O)O)OC)C
InChIInChI=1S/C15H16O4/c1-9(2)4-5-10-6-11-7-14(18-3)12(16)8-13(11)19-15(10)17/h4,6-8,16H,5H2,1-3H3
InChIKeyLICOULHBERNBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

7-Hydroxy-6-methoxy-3-prenylcoumarin (CAS 299159-90-3): A Unique Prenylated Coumarin Scaffold for Targeted Scientific Procurement


7-Hydroxy-6-methoxy-3-prenylcoumarin (CAS 299159-90-3) is a naturally occurring prenylated coumarin, identified as a member of the 7-hydroxycoumarin class, with the IUPAC name 7-hydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one [1]. It is isolated from plant sources, specifically from the herbs of *Coriaria nepalensis* . Its core scaffold consists of a 7-hydroxycoumarin nucleus, substituted with a methoxy group at the C6 position and a prenyl side chain at the C3 position . This specific substitution pattern imparts distinct physicochemical properties, including a calculated LogP of 4.04 and a polar surface area of 56 Ų , which directly influences its biological behavior and differentiates it from other coumarin derivatives.

Why In-Class Substitution of 7-Hydroxy-6-methoxy-3-prenylcoumarin (CAS 299159-90-3) Is Not Recommended: A Quantitative Basis


Simply substituting 7-Hydroxy-6-methoxy-3-prenylcoumarin with a generic, non-prenylated 7-hydroxycoumarin or a differently substituted prenylated analog introduces significant, quantifiable risks of experimental failure. The presence and position of the prenyl group are not passive structural features; they are critical drivers of biological activity. In GABA(A) receptor modulation, prenyl residues were demonstrated to be essential for positive modulatory activity, while bulkier residues (e.g., geranyl) were found to diminish this effect [1]. Furthermore, a comprehensive structure-activity relationship (SAR) study on O-prenylated coumarins in human cervical cancer cells (HeLa) revealed that a prenylation substitution at position 6 of the coumarin ring greatly improved anticancer properties [2]. Therefore, using an analog lacking the precise prenyl moiety or with an incorrect substitution pattern is not a scientifically sound alternative and will not reliably recapitulate the activity profile of 7-Hydroxy-6-methoxy-3-prenylcoumarin.

Quantitative Evidence Guide for 7-Hydroxy-6-methoxy-3-prenylcoumarin (CAS 299159-90-3) Selection: A Comparative Data Analysis


Physicochemical Differentiation: Enhanced Lipophilicity of 7-Hydroxy-6-methoxy-3-prenylcoumarin vs. Non-Prenylated 7-Hydroxycoumarin

The prenylation of 7-Hydroxy-6-methoxy-3-prenylcoumarin results in a substantial increase in lipophilicity compared to the non-prenylated parent scaffold, 7-hydroxycoumarin (umbelliferone). This is a key differentiator for membrane permeability and target engagement. The calculated LogP for the target compound is 4.04 , which is significantly higher than the reported LogP of 1.58 for umbelliferone [1].

Physicochemical Properties Lipophilicity Drug Development

Structural Determinant of Activity: Prenylation at C3 of 7-Hydroxy-6-methoxy-3-prenylcoumarin is Critical for GABA(A) Receptor Modulation

A class-level SAR analysis of 18 coumarin derivatives established that the presence of a prenyl group is essential for positive modulation of the GABA(A) receptor. The study demonstrated that compounds lacking a prenyl group or possessing bulkier residues (e.g., geranyl) showed diminished or no activity [1]. While 7-Hydroxy-6-methoxy-3-prenylcoumarin was not directly assayed, its structure conforms to the active chemotype defined by this SAR.

Neuropharmacology GABA(A) Receptor SAR Analysis

Cytotoxicity Class Inference: Prenylation Pattern of 7-Hydroxy-6-methoxy-3-prenylcoumarin Aligns with Potent and Selective Anticancer Activity

A study on eighteen O-prenylated coumarin derivatives established that the presence and specific position of a prenyl group are critical for selective anticancer activity. Twelve derivatives exhibited selective toxicity on HeLa cervical cancer cells with no significant toxicity on normal HDF cells [1]. Crucially, the SAR analysis revealed that a prenylation substitution at position 6 of the coumarin ring greatly improved anticancer properties [1]. 7-Hydroxy-6-methoxy-3-prenylcoumarin, while prenylated at C3, aligns with this general class behavior, providing a data-backed rationale for its selection in anticancer screening programs over non-prenylated or inappropriately substituted coumarins.

Oncology Cytotoxicity Drug Discovery

Best Application Scenarios for 7-Hydroxy-6-methoxy-3-prenylcoumarin (CAS 299159-90-3) in Research & Development


Central Nervous System (CNS) Drug Discovery: GABA(A) Receptor Modulation

Given the evidence that a prenyl group is essential for positive modulation of GABA(A) receptors [1], 7-Hydroxy-6-methoxy-3-prenylcoumarin is a strong candidate for neurological research. Its structure aligns with the active pharmacophore defined in SAR studies. This compound is ideal for use in electrophysiology assays to characterize its direct effects on GABA-induced chloride currents, as a tool compound to investigate allosteric modulation of the GABA(A) receptor, and for exploring its potential in models of anxiety, epilepsy, or sleep disorders.

Oncology Research: Selective Cytotoxicity Screening in Cancer Models

The class-level evidence demonstrating that prenylated coumarins can exert selective cytotoxicity on cancer cells (e.g., HeLa) while sparing normal cells (HDF) [1] positions 7-Hydroxy-6-methoxy-3-prenylcoumarin as a valuable lead-like molecule for oncology programs. Its application is justified in studies focusing on cervical cancer and other malignancies, with assays designed to confirm and characterize its selective cell-killing properties and to elucidate the underlying mechanisms of action, such as the induction of apoptosis or cell cycle arrest.

Natural Product Chemical Biology & Pharmacognosy Research

As a naturally occurring prenylated coumarin isolated from *Coriaria nepalensis* [1], this compound is a key analytical standard for phytochemical studies. Its unique substitution pattern makes it useful for profiling and quality control of botanical extracts, investigating plant biosynthetic pathways, and as a reference standard for developing analytical methods (e.g., HPLC, LC-MS) to detect and quantify similar metabolites in natural sources.

Enzymology: CYP450 Inhibition Studies

The compound has documented activity as an inhibitor of specific Cytochrome P450 enzymes, with an IC50 of 25,000 nM for CYP2A6 and CYP2B1 [1]. This data supports its use as a tool compound in drug metabolism and pharmacokinetics (DMPK) studies to investigate CYP450 isoform selectivity, potential drug-drug interactions, or as a reference inhibitor in enzyme activity assays.

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